3-(2-chlorophenyl)-5-methyl-N-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
CAS No.:
Cat. No.: VC15227465
Molecular Formula: C20H14ClF3N4
Molecular Weight: 402.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H14ClF3N4 |
|---|---|
| Molecular Weight | 402.8 g/mol |
| IUPAC Name | 3-(2-chlorophenyl)-5-methyl-N-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
| Standard InChI | InChI=1S/C20H14ClF3N4/c1-12-11-16(26-13-7-3-2-4-8-13)28-19(25-12)17(18(27-28)20(22,23)24)14-9-5-6-10-15(14)21/h2-11,26H,1H3 |
| Standard InChI Key | YJWXLIUUXGEDMR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=C(C(=NN2C(=C1)NC3=CC=CC=C3)C(F)(F)F)C4=CC=CC=C4Cl |
Introduction
3-(2-chlorophenyl)-5-methyl-N-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by the presence of a trifluoromethyl group and a chlorophenyl moiety, which contribute to its unique chemical properties and potential applications in medicinal chemistry.
Synthesis
The synthesis of 3-(2-chlorophenyl)-5-methyl-N-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step synthetic routes. These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compounds.
Potential Applications
Pyrazolo[1,5-a]pyrimidines have been explored for their biological activities, particularly in medicinal chemistry. For instance, similar compounds have shown potential as inhibitors of mycobacterial ATP synthase for the treatment of Mycobacterium tuberculosis (M.tb) . Although specific applications of 3-(2-chlorophenyl)-5-methyl-N-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine are not detailed, its structural features suggest potential utility in drug discovery.
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